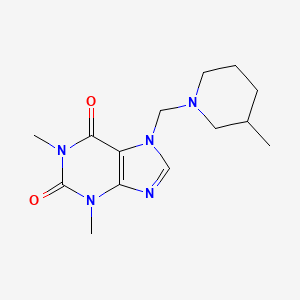
1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly known as caffeine, is a naturally occurring stimulant that is consumed worldwide. It is found in various food and beverages such as coffee, tea, chocolate, and energy drinks. Caffeine is a psychoactive substance that affects the central nervous system and provides a temporary boost in energy and alertness.
科学的研究の応用
Receptor Affinity and Psychotropic Potential
Studies have explored derivatives of 1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione for their affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activity. Research indicates that certain 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of this compound could serve as ligands for these receptors, displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Interaction Patterns in Pharmaceutically Relevant Polymorphs
A combined experimental and computational study on methylxanthines, including theophylline (a closely related compound), has provided insights into the topology of interactions in their solid states. This research could be relevant to understanding the molecular properties of 1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione derivatives in pharmaceutical applications (Latosinska et al., 2014).
Antidepressant and Anxiolytic-like Activity
Further studies on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones derivatives have identified compounds with potent receptor ligand activities. These findings suggest their potential use in developing new antidepressant and anxiolytic drugs (Zagórska et al., 2015).
Antioxidant and DNA Cleavage Activities
Microwave-assisted synthesis has been applied to produce coumarin-purine hybrids showing significant in vitro antioxidant activity and DNA cleavage potential. This highlights the compound's potential in therapeutic applications requiring antioxidant properties or DNA interaction capabilities (Mangasuli et al., 2019).
特性
IUPAC Name |
1,3-dimethyl-7-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-10-5-4-6-18(7-10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGALOQGSDZBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2960237.png)
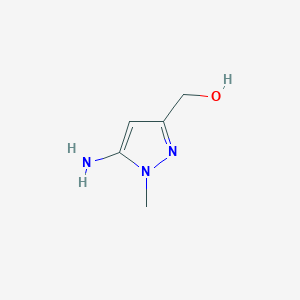
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2960239.png)
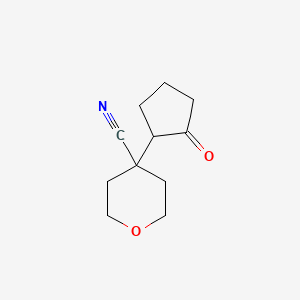
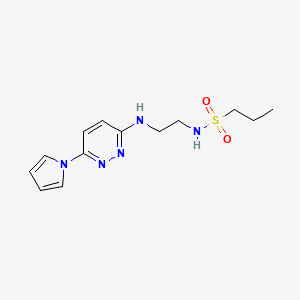
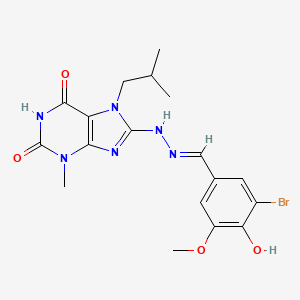
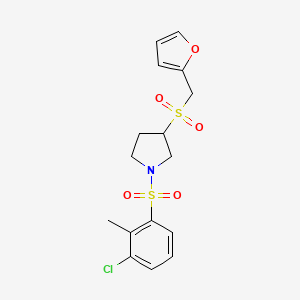
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2960247.png)
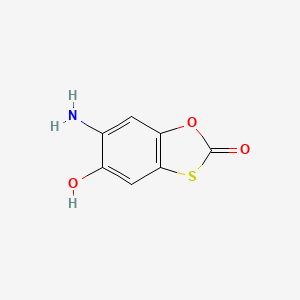
![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)
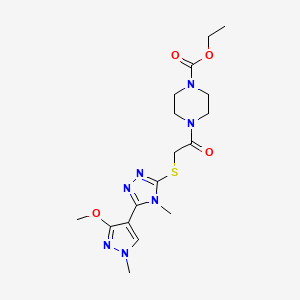
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyano-3-methylbutyl)acetamide](/img/structure/B2960252.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)